2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Description
2-[4-(7-Fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound featuring a quinazoline core substituted with a fluorine atom at position 7 and linked via a piperazine moiety to a dimethylpyrimidin-4-amine group. The fluorine atom likely enhances metabolic stability and lipophilicity, while the piperazine linker may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7/c1-24(2)16-5-6-20-18(23-16)26-9-7-25(8-10-26)17-14-4-3-13(19)11-15(14)21-12-22-17/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNKDPRROWBLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves multiple steps. . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. It targets specific molecular pathways, disrupting essential processes within the bacteria .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazoline and Pyrimidine Derivatives
Key Observations:
Core Scaffold Diversity : The target compound combines a quinazoline and pyrimidine core, distinguishing it from analogs with standalone quinazoline (e.g., Compound 4 ) or pyrimidine (e.g., Compound 8e ) scaffolds.
Linker Flexibility : The piperazine linker in the target compound contrasts with pyrrolidine (Compound 4 ) or direct aryl linkages (Compound 8e ), which may influence conformational flexibility and binding interactions.
Pharmacological Inferences
- Quinazoline Derivatives: Compound 4 and related molecules are often investigated as kinase inhibitors. The target compound’s 7-fluoroquinazoline moiety may enhance binding to tyrosine kinases (e.g., EGFR) compared to non-fluorinated analogs.
Limitations and Contradictions
- Substituent Effects : While fluorine generally enhances stability, over-substitution (e.g., 6,7-dimethoxy in Compound 4 ) may reduce metabolic flexibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
